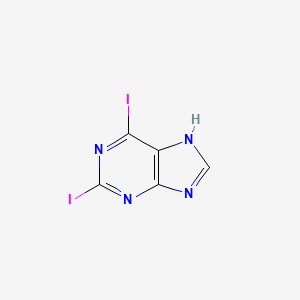

2,6-diiodo-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2I2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCFPTJMAVGCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2I2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624733 | |

| Record name | 2,6-Diiodo-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-95-3 | |

| Record name | 2,6-Diiodo-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Diiodo 7h Purine and Its Derivatives

Classical and Contemporary Synthetic Routes to 2,6-Diiodopurines

The preparation of 2,6-diiodopurines can be achieved through various synthetic pathways, primarily involving the modification of pre-existing purine (B94841) ring systems.

Synthesis from Halogenated Purine Precursors

A common and effective strategy for synthesizing 2,6-diiodopurines involves the use of other halogenated purines as starting materials. This approach leverages the reactivity of chloro- and other halo-substituted purines to introduce iodine atoms at the 2 and 6 positions.

One of the earliest and most referenced methods for the synthesis of 2,6-diiodopurine begins with 2,6,8-trichloropurine. This classical synthesis, first demonstrated by Emil Fischer, involves the reaction of uric acid with phosphorus pentachloride (PCl₅) to yield 2,6,8-trichloropurine. wikipedia.orguio.noajrconline.orgchemeurope.com This intermediate is then treated with hydroiodic acid (HI) and phosphonium (B103445) iodide (PH₄I) to replace the chlorine atoms with iodine, affording 2,6-diiodopurine. wikipedia.orguio.noajrconline.orgchemeurope.com The resulting 2,6-diiodopurine can be subsequently reduced to purine using zinc dust. wikipedia.orguio.no

Table 1: Classical Synthesis of 2,6-Diiodopurine from Uric Acid

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Uric Acid | PCl₅ | 2,6,8-Trichloropurine | wikipedia.orguio.noajrconline.org |

| 2 | 2,6,8-Trichloropurine | HI, PH₄I | 2,6-Diiodopurine | wikipedia.orguio.noajrconline.org |

A more direct and widely used contemporary method for preparing 2,6-diiodopurines involves the direct iodination of 2,6-dichloropurine (B15474). vulcanchem.com This method is advantageous as 2,6-dichloropurine is a commercially available and important pharmaceutical intermediate. chemicalbook.com The synthesis can be achieved by reacting 2,6-dichloropurine with N-iodosuccinimide (NIS) in acetic acid. vulcanchem.com This reaction is often performed under ambient conditions and can be enhanced by mechanical grinding to improve reaction efficiency. vulcanchem.com The product, 2,6-diiodo-7H-purine, can then be purified by column chromatography with yields often exceeding 70%. vulcanchem.com

Another approach involves the construction of the purine ring from precursors like 2,4-dichloro-5,6-diaminopyridine, although this is less common for industrial production. chemicalbook.com Additionally, 2,6-dichloropurine itself can be synthesized by chlorinating xanthine (B1682287) (2,6-dihydroxypurine) with reagents like pyrophosphoryl chloride or phosphorus oxychloride. chemicalbook.com

Table 2: Synthesis of this compound from 2,6-Dichloropurine

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

Regioselective Iodination Strategies

Regioselective iodination is crucial for the synthesis of specifically substituted purine derivatives. While the direct iodination of purine itself can be challenging due to the weak reactivity of iodine, various methods have been developed to achieve this. nih.gov Electrophilic aromatic substitution is a common pathway, often requiring strong activating conditions or the use of potent iodinating agents. nih.gov

For instance, direct iodination of 7H-purine with N-iodosuccinimide (NIS) in acetic acid can yield 2-iodo-7H-purine. vulcanchem.com For more complex systems, radical-based C-H iodination protocols have been developed for various nitrogen-containing heterocycles, demonstrating the potential for selective iodination at specific positions. rsc.orgresearchgate.net These methods can be highly regioselective, as seen in the C3-selective iodination of quinolines. rsc.orgresearchgate.net

Functionalization at Exocyclic Positions of the Purine Nucleus

The purine scaffold allows for functionalization at its exocyclic nitrogen atoms, particularly at the N7 and N9 positions. This is a key strategy for creating a diverse range of purine derivatives with varied biological activities.

Alkylation Strategies at Nitrogen Atoms (N7 and N9)

Alkylation of the purine ring is a widely explored functionalization reaction. uio.no The acidic nature of the N-H proton in purines facilitates its removal by a base, allowing for subsequent N-alkylation. uio.no The regioselectivity of alkylation (N7 vs. N9) is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent used.

A common method for N-alkylation is base-induced coupling, where a purinyl anion is generated using a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent such as dimethylformamide (DMF). uio.nocuni.cz The subsequent reaction with an alkyl halide leads to the N-alkylated product. For instance, the reaction of 2,6-dichloro-9H-purine with alkylating agents in the presence of potassium carbonate in DMF can produce a mixture of N7 and N9 substituted products, with the N7 isomer often being the minor product. cuni.cz Similarly, reacting 2,6-dichloro-9H-purine with 2-iodopropane (B156323) and potassium carbonate in DMSO also yields a mixture of N7 and N9 isomers. nih.gov

The Mitsunobu reaction provides an alternative route for N-alkylation, often showing a preference for the N9 position. uio.norsc.org This reaction involves an alcohol and diethylazodicarboxylate (DEAD) and can produce high yields of the N9-alkylated product. uio.no

Table 3: Examples of N-Alkylation of Halogenated Purines

| Purine Substrate | Alkylating Agent | Base/Reagents | Solvent | Products | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloro-9H-purine | 2-(Bromomethyl)naphthalene | K₂CO₃ | DMF | N7 and N9 isomers | cuni.cz |

| 2,6-Dichloro-9H-purine | 2-Iodopropane | K₂CO₃ | DMSO | N7 and N9 isomers | nih.gov |

Introduction of Diverse Substituents via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2,6-diiodopurine, palladium- and copper-catalyzed reactions are particularly important for introducing a wide range of substituents.

Palladium-catalyzed cross-coupling reactions are fundamental methods for the derivatization of halopurines. The Suzuki-Miyaura and Stille couplings are widely employed due to their tolerance of various functional groups and their general reliability. nobelprize.org

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. nobelprize.org In the context of dihalopurines, this reaction can be controlled to achieve regioselective substitution. For instance, studies on 9-benzyl-2,6-dihalopurines have shown that the reactivity of the halogen at the C2 and C6 positions depends on its nature. The reaction of 9-benzyl-6-chloro-2-iodopurine with phenylboronic acid selectively yields 9-benzyl-6-chloro-2-phenylpurine, demonstrating the higher reactivity of the C2-iodine bond over the C6-chlorine bond in this specific palladium-catalyzed coupling. researchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the purine-halide bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orguwindsor.ca

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. wikipedia.org This reaction is noted for its broad scope, as many organostannane reagents are commercially available or readily synthesized and are stable in air. wikipedia.orglibretexts.org The reaction can be used to introduce aryl, vinyl, and acyl groups onto the purine scaffold. libretexts.org The catalytic cycle of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of additives, such as copper(I) iodide (CuI), can significantly accelerate the reaction rate, which is attributed to the scavenging of free phosphine (B1218219) ligands that can inhibit the rate-limiting transmetalation step. organic-chemistry.orgharvard.edu

| Reaction | Catalyst System | Coupling Partners | Key Feature |

| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Aryl/Alkenylboronic acid + Dihalopurine | Good regioselectivity based on the halogen's nature (I > Br > Cl). researchgate.netuwindsor.ca |

| Stille | Pd(0) complex (e.g., Pd(PPh₃)₄), Optional Additives (e.g., CuI, LiCl) | Organostannane (R-SnBu₃) + Dihalopurine | Wide scope of transferable groups (aryl, vinyl, etc.); rate can be enhanced by additives. libretexts.orgharvard.edu |

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for forming C-C, C-N, and C-O bonds. organic-chemistry.orgorganic-chemistry.org While less common than palladium catalysis for purine derivatization, copper plays a significant role, either as the primary catalyst or as a co-catalyst.

In some palladium-catalyzed reactions, such as the Stille coupling, copper(I) salts are used as additives to enhance reaction rates. organic-chemistry.orgharvard.edu Beyond this role, copper can directly catalyze cross-coupling reactions. For example, a methodology for the perfluoroalkylation of 6-iodopurines has been developed using perfluoroalkylsilanes in the presence of potassium fluoride (B91410) (KF) and copper(I) iodide (CuI). ajrconline.org

Copper-catalyzed coupling reactions of arylboronic acids with amines have also been established, providing a method for N-arylation. organic-chemistry.org These reactions, often using copper(II) acetate, can proceed under mild conditions and tolerate a range of functional groups. organic-chemistry.org Mechanistic studies suggest that in copper-catalyzed couplings with boronic acids, a key step is the transmetalation from boron to copper. nih.gov Understanding and controlling the undesired homocoupling of boronic acids, which is also catalyzed by copper, is crucial for optimizing these cross-coupling reactions. nih.gov

| Reaction Type | Catalyst System | Reactants | Application |

| Perfluoroalkylation | CuI, KF | 6-Iodopurine + Perfluoroalkylsilane | Introduction of perfluoroalkyl groups at C6. ajrconline.org |

| N-Arylation | Cu(OAc)₂, Base | Arylboronic Acid + Amine | Formation of diarylamines or N-alkyl anilines. organic-chemistry.org |

| Suzuki-Miyaura Type | CuI, Ligand (optional) | Arylboronate Ester + Aryl Iodide | C-C bond formation as an alternative to palladium catalysis. organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the purine ring, particularly at the C2 and C6 positions, which are activated by the electron-withdrawing nature of the purine's nitrogen atoms. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (like iodine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the leaving group restores the aromaticity of the ring. wikipedia.org

The reactivity of the C2 and C6 positions in 2,6-dihalopurines towards nucleophiles allows for sequential and regioselective substitutions. Generally, the C6 position is more susceptible to nucleophilic attack than the C2 position. This differential reactivity enables the selective introduction of a nucleophile at C6 while leaving the C2-halogen intact for subsequent modification. For instance, the reaction of 2,6-dichloropurine derivatives with nucleophiles like benzylamine (B48309) can be achieved with high regiospecificity at the C6 position. mdpi.com The substitution of chlorine at C6 by amines has been found to be acid-catalyzed, while the substitution at C2 can be catalyzed by transition metals. nih.gov A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed in SNAr reactions to generate diverse purine libraries. mdpi.comnih.gov

| Position | Nucleophile | Conditions | Outcome |

| C6 | Amines (e.g., Benzylamine) | Reflux in 1-butanol (B46404) with DIPEA | Regiospecific substitution at C6, yielding 6-amino-2-halopurines. mdpi.com |

| C6 & C2 | Amines, Aryls | Acid catalysis (for C6-Cl), Transition metal catalysis (for C2-Cl) | Stepwise synthesis of 2,6,8-trisubstituted purines. nih.gov |

| C6 | O- and C-nucleophiles | Mild conditions | Substitution of a 1,2,3-triazolyl group (acting as a leaving group) at C6. researchgate.net |

Advanced Synthetic Approaches for Complex 2,6-Diiodopurine Conjugates

The creation of complex purine-based molecules often requires multi-step synthetic sequences that combine the fundamental reactions described above. Advanced approaches focus on building libraries of compounds for screening or synthesizing intricate molecular architectures with specific biological targets in mind. mdpi.comnih.gov

One advanced strategy involves solid-phase synthesis, where the purine scaffold is attached to a polymer support. This allows for the use of excess reagents and simplified purification after each synthetic step. A synthesis route starting from 2,6-dichloropurine on a polystyrene support has been developed to create libraries of 2,6,8-trisubstituted purines. nih.gov This method utilizes a series of reactions, including bromination at C8, acid-catalyzed nucleophilic substitution of the C6-chloro group, and transition-metal-catalyzed substitution of the C2-chloro and C8-bromo groups. nih.gov

Another approach is the sequential functionalization of di- or tri-halopurines in solution. A three-step synthesis to produce 2,6,9-trisubstituted purine derivatives starts with the alkylation of 2,6-dichloropurine at the N9 position. mdpi.com This is followed by a regiospecific SNAr reaction at the C6 position with an amine. The final step involves a second substitution at the C2 position, often using microwave irradiation to accelerate the reaction. mdpi.com These multi-step pathways, which carefully control the order of reactions based on the relative reactivity of the different positions on the purine ring, are essential for constructing complex, highly functionalized purine conjugates.

Reactivity and Mechanistic Investigations of 2,6 Diiodo 7h Purine

Halogen Reactivity and Leaving Group Potential

The capacity of a molecular fragment to detach with a pair of electrons during a reaction is known as its leaving group ability. wikipedia.org This property is fundamental to the progress of nucleophilic substitution reactions. A defining principle is that good leaving groups are typically weak bases, as their stability as an independent, electron-rich species is higher. gacariyalur.ac.inlumenlearning.com

In the context of halogenated purines, the halides often serve as leaving groups. lumenlearning.com The effectiveness of halides as leaving groups follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org This trend is attributed to two primary factors:

Basicity: Iodide (I⁻) is the least basic of the common halides, making it the most stable anion and therefore the best leaving group. lumenlearning.comlibretexts.org

Bond Strength: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, requiring less energy to break during the rate-determining step of a substitution reaction. lumenlearning.com

Consequently, the two iodine atoms on 2,6-diiodo-7H-purine are excellent leaving groups, making the C2 and C6 positions highly susceptible to nucleophilic displacement. wikipedia.org This high reactivity allows for the introduction of a variety of functional groups at these positions through reactions with appropriate nucleophiles.

Table 1: Halogen Leaving Group Ability

| Halogen Leaving Group | Relative Reactivity | Conjugate Acid pKa | Reason for Reactivity |

|---|---|---|---|

| Iodide (I⁻) | Excellent | -10 | Weakest base, weakest C-X bond. lumenlearning.comlibretexts.org |

| Bromide (Br⁻) | Good | -9 | Weak base. |

| Chloride (Cl⁻) | Moderate | -7 | Stronger base than I⁻ or Br⁻. |

| Fluoride (B91410) (F⁻) | Poor | 3.2 | Strongest base, strongest C-X bond. lumenlearning.commasterorganicchemistry.com |

Regioselectivity in Substitution Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. numberanalytics.com For a molecule like this compound, with multiple potential reaction sites, predicting the regioselectivity of substitution is key to achieving the desired product.

The purine (B94841) ring system is electron-deficient due to the presence of four electronegative nitrogen atoms, making the carbon atoms susceptible to nucleophilic attack. nih.gov The relative reactivity of the C2, C6, and C8 positions towards nucleophiles is not static and depends significantly on the reaction conditions, particularly the pH.

Under neutral conditions, the general order of reactivity for nucleophilic displacement on a purine core is typically C8 > C6 > C2. thieme-connect.de However, this order can be inverted under basic conditions. When a base is present, it can deprotonate the imidazole (B134444) ring nitrogen (N7 or N9). The resulting purine anion has increased electron density in the imidazole ring, which deactivates the C8 position towards nucleophilic attack. Consequently, the attack is directed preferentially to the more electron-deficient pyrimidine (B1678525) ring, making the C6 position the most reactive site, followed by C2. thieme-connect.de

Table 2: Regioselectivity of Nucleophilic Attack on the Purine Core

| Reaction Condition | Reactivity Order | Rationale |

|---|---|---|

| Neutral | C8 > C6 > C2 | Inherent electronic distribution of the neutral purine ring. thieme-connect.de |

| Basic (Anionic Purine) | C6 > C2 > C8 | Anionic charge in the imidazole ring deactivates C8 and directs attack to the pyrimidine ring. thieme-connect.de |

Purine and its derivatives can exist as tautomers, which are isomers that differ in the position of a proton. wikipedia.org For an unsubstituted purine, the 7H- and 9H-tautomers, where the proton resides on the N7 or N9 nitrogen of the imidazole ring, respectively, are the most significant. While the 9H tautomer is generally the most stable in the gas phase, the 7H and 9H tautomers can have similar energies in polar solvents, and the 7H form can be favored in the crystalline state. wikipedia.orgmdpi.com

The specific tautomeric form present influences the electronic structure and, therefore, the reactivity of the entire molecule. nih.govnumberanalytics.com The electron-donating or -withdrawing character of a substituent can be altered depending on the tautomeric state of the purine ring. nih.gov For this compound, the proton is fixed at the N7 position. This localization affects the electron density distribution across both the pyrimidine and imidazole rings, thereby influencing the relative susceptibility of the C2 and C6 positions to nucleophilic attack compared to its 9H-purine counterpart. The synthesis of N7-substituted purines often yields them as minor products compared to N9 isomers during direct alkylation, highlighting that the tautomeric equilibrium and subsequent reaction at a specific nitrogen are sensitive to kinetic and thermodynamic factors. nih.gov

Reaction Mechanisms in Functionalization and Derivatization

The conversion of this compound into other derivatives primarily proceeds through nucleophilic substitution pathways.

The most common mechanism for the substitution of halogens on the purine ring is nucleophilic aromatic substitution (SₙAr). wuxibiology.com Unlike Sₙ1 or Sₙ2 reactions, the SₙAr mechanism is a two-step process:

Addition of the Nucleophile: The nucleophile attacks one of the electron-deficient carbons (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the purine ring is restored by the departure of the iodide leaving group, yielding the substituted product.

The rate of this reaction is influenced by the ability of the purine ring to stabilize the negative charge in the intermediate. The presence of multiple electron-withdrawing nitrogen atoms in the ring system facilitates this stabilization. nih.gov Successive substitutions are possible, allowing for the preparation of 2,6-disubstituted purines from the diiodo precursor. cuni.cz

While direct substitution is the most common reaction, purine derivatives can also undergo rearrangement reactions under specific conditions, often involving ring-opening and re-closure sequences. A well-known example in purine chemistry is the Dimroth rearrangement. This process typically occurs under basic or acidic conditions and involves the transposition of a substituent from an exocyclic nitrogen atom into the heterocyclic ring, or migration between ring atoms.

The mechanism generally involves the opening of the pyrimidine ring following a nucleophilic attack (e.g., by hydroxide), followed by rotation around a C-N bond and subsequent re-closure of the ring to form an isomeric purine. Although not extensively documented specifically for this compound, such rearrangement pathways are a known facet of purine chemistry and represent a potential alternative reaction pathway or side reaction during derivatization, particularly under harsh basic conditions.

Computational and Theoretical Studies of 2,6 Diiodo 7h Purine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. cond-mat.denih.gov It maps the complex many-electron problem onto a simpler problem of non-interacting electrons moving in an effective potential. cond-mat.deuni-muenchen.de DFT is employed to optimize molecular geometries and predict various electronic characteristics.

Table 1: Computed Physicochemical Properties of 2,6-Diiodo-7H-Purine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 371.91 g/mol | nih.gov |

| Exact Mass | 371.83689 Da | nih.gov |

| XLogP3-AA | 1.5 | nih.gov |

| Polar Surface Area (PSA) | 54.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

This data is computationally generated and sourced from the PubChem database. nih.gov

Density Functional Tight Binding (DFTB) is an approximate DFT method that offers a compromise between computational cost and accuracy, making it suitable for very large molecular systems. peerj.com The method is derived by expanding the DFT total energy around a reference density. peerj.com No specific studies utilizing DFTB analysis for this compound were identified in the reviewed literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.edufrontiersin.org By generating a trajectory of the system, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules and their complexes. wustl.edu This technique is particularly valuable for understanding how a molecule like a purine (B94841) derivative might interact with a biological target, such as a protein's binding site. nih.gov While MD simulations have been successfully applied to understand the binding modes of various purine derivatives peerj.comnih.gov, no specific MD simulation studies focused on this compound were found in the available literature.

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its chemical reactivity and potential applications.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

In studies of related push-pull purine systems, the HOMO is often located on the purine ring system itself, while the distribution of the LUMO can vary depending on the substituents. nih.gov For this compound, the electron-withdrawing iodine atoms are expected to significantly lower the energy of these orbitals compared to unsubstituted purine. However, specific calculations detailing the HOMO-LUMO energy levels and their spatial distribution for this compound are not available in the surveyed literature.

A Molecular Electrostatic Potential (MEP) surface is a map of the electrostatic potential at the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged or polar species, highlighting regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). uni-muenchen.dechemrxiv.org

In studies of other halogenated nucleobases, the halogen atoms are known to create a region of positive electrostatic potential, often referred to as a "sigma-hole" (σ-hole), along the axis of the carbon-halogen bond. mdpi.com This positive region can engage in attractive noncovalent interactions known as halogen bonds. It is therefore highly probable that the two iodine atoms in this compound would also exhibit positive σ-holes, making these positions potential sites for interaction with nucleophiles. A specific, calculated MEP surface for this compound was not found in the reviewed literature.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a delicate balance of attractive and repulsive forces. In the case of this compound, the purine core, with its hydrogen bond donors and acceptors, and the bulky, polarizable iodine substituents are expected to be the primary drivers of the crystal packing. The analysis of these interactions is often approached through a combination of crystallographic studies on analogous compounds and sophisticated computational modeling.

Hydrogen bonds are a dominant force in the crystal packing of many nitrogen-containing heterocyclic compounds, including purine derivatives. usp.brrsc.org In the 7H-tautomer of this compound, the N7-H group serves as a hydrogen bond donor. The nitrogen atoms at positions 1, 3, and 9, as well as the iodine atoms, can act as potential hydrogen bond acceptors.

Table 1: Plausible Hydrogen Bond Geometries in this compound Based on Analogous Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |

| N7 | H | N1 | ~170 - 180 | ~2.8 - 3.0 |

| N7 | H | N3 | ~160 - 175 | ~2.9 - 3.1 |

| N7 | H | N9 | ~150 - 170 | ~2.9 - 3.2 |

Note: The data in this table is illustrative and based on typical hydrogen bond parameters observed in related purine crystal structures.

Halogen-π interactions are non-covalent interactions between a halogen atom and a π-system. researchgate.netnih.gov The iodine atoms in this compound, with their regions of positive electrostatic potential (σ-hole), can interact favorably with the electron-rich π-systems of adjacent purine rings. acs.org These interactions are highly directional and can play a significant role in stabilizing the crystal structure, often working in concert with hydrogen bonds and other forces. mdpi.com

In the crystal packing of this compound, it is conceivable that halogen-π interactions would be observed, where an iodine atom of one molecule is positioned over the pyrimidine (B1678525) or imidazole (B134444) ring of a neighboring molecule. The strength of these interactions depends on the polarizability of the halogen and the nature of the π-system. Given the high polarizability of iodine, these interactions could be a significant contributor to the lattice energy.

To quantitatively and qualitatively analyze the complex network of intermolecular interactions, Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational tools. scivisionpub.commdpi.com

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Halogenated Purine Derivative

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 30 - 40 |

| H···Halogen/Halogen···H | 20 - 30 |

| C···H/H···C | 10 - 15 |

| N···H/H···N | 5 - 10 |

| Halogen···Halogen | 5 - 10 |

| C···C | 3 - 7 |

Note: This table presents a hypothetical distribution of contacts based on analyses of similar halogenated heterocyclic compounds and is for illustrative purposes only.

Quantum Theory of Atoms in Molecules (QTAIM) allows for a deeper understanding of the nature of chemical bonds and intermolecular interactions by analyzing the topology of the electron density. acs.orgrsc.org Within the framework of QTAIM, the presence of a bond path between two atoms is a definitive indicator of an interaction. The properties at the bond critical point (BCP) on this path, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the interaction's strength and nature. For this compound, QTAIM could be employed to characterize the hydrogen bonds and halogen-π interactions, distinguishing between shared-shell (covalent) and closed-shell (ionic, van der Waals) characteristics. mdpi.com This level of analysis provides a rigorous theoretical foundation for understanding the forces that dictate the molecule's solid-state structure.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy focuses on the hydrogen nuclei within a molecule. The structure of 2,6-diiodo-7H-purine contains two distinct protons: one attached to a carbon atom of the purine (B94841) ring (C8-H) and another attached to a nitrogen atom (N7-H).

C8-H Proton: This proton is attached to the imidazole (B134444) portion of the purine ring. In the spectrum of the parent purine molecule, the H8 proton typically appears as a singlet at approximately 8.7-9.2 ppm, depending on the solvent mdpi.comuobasrah.edu.iq. For this compound, the presence of two electron-withdrawing iodine atoms at the C2 and C6 positions is expected to deshield the C8-H proton, shifting its resonance further downfield. Therefore, a singlet for the C8-H proton would be predicted in the region of 8.5–9.5 ppm.

N7-H Proton: The proton attached to the nitrogen at position 7 is an acidic proton. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. In aprotic solvents like DMSO-d₆, this N-H proton would likely appear as a broad singlet, potentially at a very downfield position, often greater than 13 ppm, similar to what is observed for the parent purine mdpi.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| C8-H | 8.5 - 9.5 | Singlet | Shift influenced by deshielding from iodine atoms. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each chemically unique carbon atom produces a single peak. The this compound molecule has five carbon atoms, all of which are part of the aromatic purine ring system.

Due to the C2 and C6 positions being substituted with iodine, the chemical shifts of these carbons will be significantly affected. The "heavy atom effect" of iodine typically causes a substantial upfield shift (to a lower ppm value) for the directly attached carbon. The other carbons (C4, C5, and C8) remain attached to nitrogen or carbon atoms and their shifts will be influenced electronically by the iodine substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C2 | 90 - 110 | Significant upfield shift due to the heavy atom effect of iodine. |

| C4 | 150 - 160 | Expected to be downfield due to attachment to two nitrogen atoms. |

| C5 | 120 - 135 | Less affected by substituents but part of the aromatic system. |

| C6 | 95 - 115 | Significant upfield shift due to the heavy atom effect of iodine. |

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within a molecule, especially in complex structures.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, an HMBC spectrum would be instrumental in confirming assignments. For instance, the C8-H proton (at ~8.5-9.5 ppm) would be expected to show correlations to the C4 and C5 carbons. Similarly, the N7-H proton could show correlations to C5 and C8, confirming the tautomeric form and connectivity within the five-membered ring. These correlations are vital for unambiguously assigning the ¹³C NMR signals.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a coupled spin system. Since this compound has only one non-exchangeable proton (C8-H) which is isolated from other protons, a TOCSY experiment would not show any cross-peaks for this proton. Its primary utility would be to confirm the lack of proton-proton coupling networks, thereby supporting the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups and bonding within a molecule by measuring its vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FTIR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: The N-H bond of the imidazole ring will produce a characteristic stretching vibration. This typically appears as a broad band in the region of 3200-3500 cm⁻¹, with the broadening resulting from hydrogen bonding in the solid state.

C-H Stretching: The aromatic C-H stretch from the C8-H bond is expected to appear around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The purine ring contains several C=N and C=C bonds. The stretching vibrations of these bonds will result in a series of sharp to medium intensity peaks in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹.

Ring Vibrations: The entire purine ring system will have characteristic "breathing" and other skeletal vibrations, contributing to the complex pattern in the fingerprint region (below 1500 cm⁻¹).

C-I Stretching: The carbon-iodine bonds will have stretching vibrations that appear at low frequencies, typically in the range of 500-600 cm⁻¹. These bands can sometimes be weak and may be difficult to distinguish in a complex spectrum.

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3500 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=N / C=C Ring Stretches | 1400 - 1650 | Medium-Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability.

Ring Breathing Modes: Aromatic and heteroaromatic rings often show strong, sharp signals in Raman spectra due to symmetric ring "breathing" modes. For the purine system, these would be expected in the 1300-1600 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration, which is often weak in FTIR, can sometimes produce a more intense signal in Raman spectroscopy, providing a useful diagnostic peak in the 500-600 cm⁻¹ range.

Symmetry and Selection Rules: For molecules with a center of symmetry, vibrations that are Raman active are often IR inactive, and vice versa. While this compound is not perfectly symmetric, the differences in selection rules would still cause the relative intensities of peaks in the Raman spectrum to be significantly different from the FTIR spectrum, providing complementary information for a full vibrational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For this compound, high-resolution mass spectrometry provides a precise measurement of its monoisotopic mass, confirming its elemental composition.

Upon ionization, typically through methods like electron impact (EI), the this compound molecule forms a molecular ion (M+). This ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged pieces. chemguide.co.uklibretexts.org The analysis of these fragments provides valuable information about the molecule's structure. While detailed fragmentation data for this specific compound is not extensively published, patterns can be predicted based on the known behavior of purine systems and halogenated aromatic compounds. nih.govlibretexts.org The most intense fragment ions in purine mass spectra often result from the cleavage of the N-glycosidic bond if a sugar moiety is present; for the purine base itself, fragmentation typically involves the rupture of the imidazole ring. nih.gov The presence of iodine atoms would lead to characteristic isotopic patterns and fragment ions corresponding to the loss of one or both iodine atoms.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂I₂N₄ |

| Molecular Weight | 371.91 g/mol |

| Monoisotopic Mass | 371.83689 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic transitions. The purine ring system, being an aromatic heterocycle, exhibits characteristic absorptions in the UV region. These absorptions are primarily due to π → π* and n → π* electronic transitions.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with strong absorption intensities.

n → π transitions:* These occur when an electron from a non-bonding orbital (e.g., on a nitrogen atom) is promoted to a π* antibonding orbital. These transitions are generally of lower energy and have weaker absorption intensities compared to π → π* transitions.

| Transition Type | Involved Orbitals | Expected Relative Intensity |

|---|---|---|

| π → π | π bonding to π antibonding | Strong |

| n → π | non-bonding to π antibonding | Weak |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been found in the reviewed literature, the structures of analogous purine derivatives provide a strong basis for predicting its solid-state characteristics. nih.govacs.org

Purine analogs typically crystallize in common space groups such as P2₁/c or P2₁. nih.gov Their crystal packing is dominated by intermolecular hydrogen bonds and π–π stacking interactions. For this compound, the N-H groups of the imidazole and pyrimidine (B1678525) rings would act as hydrogen bond donors, while the ring nitrogens would serve as acceptors, leading to the formation of layered sheets or networks. The bulky iodine atoms would significantly influence the crystal packing, potentially leading to halogen bonding interactions and affecting the stacking distances between the purine rings.

| Parameter | Value nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.259 |

| b (Å) | 11.117 |

| c (Å) | 9.663 |

| β (°) | 109.65 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy investigates the emission of light from a substance that has absorbed light. While the purine scaffold itself is only weakly fluorescent, certain derivatives can be highly emissive. However, the photophysical properties of this compound are expected to be dominated by the "heavy-atom effect."

The presence of heavy atoms like iodine significantly enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). rsc.orgrsc.org This efficient ISC process provides a non-radiative pathway for the excited state to decay, thereby quenching fluorescence. researchgate.netnih.govst-andrews.ac.uk Therefore, this compound is predicted to be non-fluorescent or, at best, very weakly fluorescent. This is in stark contrast to other purine derivatives that lack heavy atoms and are designed specifically to be fluorescent probes.

| Compound | Excitation Maxima (λex) | Emission Maximum (λem) | Property |

|---|---|---|---|

| This compound | N/A | N/A | Fluorescence expected to be quenched due to heavy-atom effect. |

| Iodine Vapor | 532 nm | Yellow-Orange Fluorescence | Exhibits fluorescence when excited by intense green light. physicsopenlab.org |

Other Advanced Analytical Techniques (e.g., Surface Plasmon Resonance, XRF)

Beyond the core spectroscopic techniques, other advanced methods can be employed to characterize the interactions and properties of this compound.

Surface Plasmon Resonance (SPR): This is a powerful, label-free optical technique for monitoring molecular binding events in real-time. springernature.comnih.govnih.gov In a typical SPR experiment, a target molecule (e.g., a protein or enzyme) is immobilized on a sensor chip. harvard.edu A solution containing this compound (the analyte) is then flowed over the surface. reichertspr.com Binding between the purine derivative and the immobilized target causes a change in the refractive index at the sensor surface, which is detected and measured in resonance units (RU). harvard.edursc.org This allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity (KD). criver.com SPR is highly valuable for screening small molecules and characterizing their interactions with biological targets. acs.orgnih.gov

X-ray Fluorescence (XRF) is another technique that could be applied. XRF is a non-destructive analytical method used to determine the elemental composition of materials. It would be highly effective in confirming the presence and quantifying the amount of iodine in a sample containing this compound, due to its sensitivity for heavier elements.

| Parameter Measured | Description |

|---|---|

| Binding Kinetics | Determines the association rate (ka) and dissociation rate (kd) of the compound with a target molecule. criver.com |

| Binding Affinity (KD) | Quantifies the strength of the interaction, calculated as kd/ka. harvard.edu |

| Specificity | Assesses whether the compound binds selectively to its intended target over other molecules. |

Applications in Medicinal Chemistry and Drug Discovery

2,6-Diiodo-7H-Purine as a Core Scaffold for Bioactive Molecules

The purine (B94841) ring system is a fundamental component of essential biomolecules like DNA, RNA, and ATP. rsc.orguio.no This inherent biological relevance makes purine derivatives attractive candidates for drug discovery. rsc.orgrsc.org The this compound scaffold, in particular, offers a strategic advantage for synthesizing libraries of compounds for screening against various biological targets. nih.govuio.no The reactivity of the iodo groups allows for the systematic introduction of different substituents at the 2 and 6 positions, enabling the fine-tuning of the molecule's properties to enhance its interaction with specific biological targets. researchgate.net This approach has been instrumental in the development of compounds with a range of pharmacological activities, including anticancer and antiviral agents. nih.gov

Structure-Activity Relationship (SAR) Studies of 2,6-Diiodopurine Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For derivatives of 2,6-diiodopurine, SAR studies have provided valuable insights into how different substituents at various positions on the purine ring influence their biological activity.

For instance, in the development of antitubercular agents targeting the enzyme DprE1, SAR studies revealed the critical importance of a 7-(naphthalen-2-ylmethyl) substitution for antimycobacterial activity. cuni.cz These studies also showed that modifications at the 2 and 6 positions of the purine core were possible, leading to the development of optimized analogues with improved activity. cuni.cz Specifically, compounds with 6-amino or 6-ethylamino substitutions demonstrated potent in vitro activity against Mycobacterium tuberculosis. cuni.cz

In the context of adenosine (B11128) receptor antagonists, the substitution pattern on the purine ring is a key determinant of affinity and selectivity. nih.gov Research has shown that specific substitutions at the 2, 6, and 8 positions can lead to high affinity for the adenosine A1 receptor. nih.gov

The following table summarizes key SAR findings for 2,6-diiodopurine derivatives:

| Target | Key Substitutions | Impact on Activity | Reference |

|---|---|---|---|

| DprE1 (Antitubercular) | 7-(naphthalen-2-ylmethyl) | Essential for antimycobacterial activity | cuni.cz |

| DprE1 (Antitubercular) | 6-amino or 6-ethylamino | Potent in vitro activity | cuni.cz |

| Adenosine A1 Receptor | 8-cyclopentyl, 2,6-diphenyl | High affinity | nih.gov |

Therapeutic Potential of Derived Compounds

Derivatives of 2,6-diiodopurine have been extensively explored for their therapeutic applications across several disease areas. The ability to modify the purine core at the 2 and 6 positions allows for the fine-tuning of pharmacological activity and selectivity.

Anticancer Agents

The purine structure is a key component of nucleic acids, making purine analogs a rich source of potential anticancer agents. nih.govnih.gov By mimicking natural purines, these synthetic compounds can interfere with various cellular processes crucial for cancer cell proliferation and survival.

A noteworthy study detailed the design and synthesis of 2,6-disubstituted purine derivatives as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein linked to cancer development. nih.gov One compound, PD26-TL07 , demonstrated significant antiproliferative activity against HCT-116, SW480, and MDA-MB-231 cancer cell lines. nih.gov This compound was found to effectively inhibit STAT3 phosphorylation. nih.gov Molecular docking studies suggested that PD26-TL07 binds to the SH2 domain of STAT3. nih.gov Other derivatives, including PD26-BZ01 , PD26-TL03 , and PD26-AS06 , also showed inhibitory effects on STAT3 phosphorylation. nih.gov

Another research effort focused on 2,6,9-trisubstituted purine derivatives. mdpi.comnih.gov In this series, compound 7h , featuring an arylpiperazinyl system at the 6-position, emerged as a potent agent, showing comparable or better activity than the established anticancer drug cisplatin (B142131) in several cancer cell lines. mdpi.comnih.gov This compound was also shown to induce apoptosis and cause cell cycle arrest in the S-phase in HL-60 cells. mdpi.comnih.gov

Furthermore, the synthesis of multisubstituted purines and xanthines with propynylthio and aminobutynylthio groups has yielded promising anticancer compounds. nih.govnih.gov Specifically, 2,6-dipropynylthio-7-methylpurine (4) , 2-chloro-6,8-dipropynylthio-7-methylpurine (14) , and 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine (15c) displayed selective activity against glioblastoma, melanoma, and adenocarcinoma cell lines. nih.govnih.gov Generally, compounds with two alkynylthio groups were more active than those with one. nih.gov

A series of acyclic unsaturated 2,6-substituted purines were also synthesized and evaluated for their cytotoxic activity. mdpi.com Among them, N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine (5a) , N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine (10a) , N9-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine (14) , and N9-[4'-chloro-2'-butynyl-1'-yl]-6-(4-methoxyphenyl)-purine (19) showed highly potent cytotoxic activity against a wide range of human tumor cell lines. mdpi.com

Table 1: Anticancer Activity of Selected 2,6-Disubstituted Purine Derivatives

| Compound | Cancer Cell Lines | IC50 Values (µM) | Target |

|---|---|---|---|

| PD26-TL07 | HCT-116, SW480, MDA-MB-231 | 1.77, 1.51, 1.25 | STAT3 |

| 7h | Various | Comparable to cisplatin | Induces apoptosis, S-phase arrest |

| 4 | SNB-19, C-32, MDA-MB-231 | 0.07-4.08 µg/mL | Not specified |

| 14 | SNB-19, C-32, MDA-MB-231 | 0.07-4.08 µg/mL | Not specified |

| 15c | SNB-19, C-32, MDA-MB-231 | 0.07-4.08 µg/mL | Not specified |

| 5a | NCI-60 panel | 1-5 | Not specified |

| 10a | NCI-60 panel | 1-5 | Not specified |

| 14 (acyclic) | NCI-60 panel | 1-5 | Not specified |

Antiviral Compounds

Purine analogs are a cornerstone of antiviral therapy, with many approved drugs sharing this core structure. mdpi.com Derivatives of 2,6-diiodopurine have been investigated for their potential as broad-spectrum antiviral agents.

Research into 2,6-diaminopurine (B158960) derivatives has led to the identification of compounds with activity against a range of viruses. nih.gov One such compound, 6i , demonstrated low micromolar potency against Dengue, Zika, West Nile, and Influenza A viruses. nih.gov Notably, it also inhibited the replication of SARS-CoV-2. nih.gov

Furthermore, the development of 6'-fluorinated aristeromycin (B1667592) analogues, which are carbocyclic nucleoside analogs, has shown promise. acs.org These compounds were designed to target both the viral RNA-dependent RNA polymerase (RdRp) and the host cell S-adenosyl-l-homocysteine (SAH) hydrolase. acs.org The adenosine and N6-methyladenosine analogues 2a-e were potent inhibitors of SAH hydrolase, with the adenosine derivatives 2a-c also showing potent activity against several RNA viruses, including MERS-CoV and Zika virus. acs.orgresearchgate.net The phosphoramidate (B1195095) prodrug 3a also exhibited broad-spectrum antiviral activity. acs.org

Table 2: Antiviral Activity of Selected Purine Derivatives

| Compound | Viral Targets | Potency | Mechanism of Action |

|---|---|---|---|

| 6i | Dengue, Zika, West Nile, Influenza A, SARS-CoV-2 | IC50 = 0.5–5.3 µM | Multi-target |

| 2a-c | MERS-CoV, Zika virus, Chikungunya virus | Potent | SAH hydrolase inhibition |

Antimicrobial and Antitubercular Agents

The search for new antimicrobial and antitubercular agents is a critical area of research due to the rise of drug-resistant pathogens. Purine derivatives have shown potential in this field.

Studies on N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide and related compounds have demonstrated their antibacterial activity against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, which are plant pathogens. researchgate.net Another study found that 2,6-disubstituted piperidine-4-one derivatives exhibited antimicrobial activity. researchgate.net

In the context of antitubercular agents, piperlotine A and its derivatives 2 and 6 have shown activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 50 µg/mL. scielo.org.mx Additionally, 2-thio derivatives of 6-azauridine (B1663090) have demonstrated moderate activity against Mycobacterium smegmatis. nih.gov

Anti-inflammatory and Autoimmune Modulators

Chronic inflammation is implicated in a wide range of diseases, and modulating the inflammatory response is a key therapeutic strategy. Purine derivatives have been investigated for their anti-inflammatory properties.

Derivatives of 1,3-dimethyl-2,6-dioxopurine have been shown to possess both analgesic and anti-inflammatory properties. nih.gov These compounds act as multifunctional TRPA1 antagonists and PDE4/7 inhibitors. nih.gov Specifically, compounds 17 , 31 , and 36 exhibited significant analgesic and anti-inflammatory effects, with compound 36 also showing antiarthritic properties. nih.gov

Another study focused on dihydropyrimidine/sulphonamide hybrids as dual inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). frontiersin.org Compounds 3e and 3j were particularly effective, showing potent dual inhibition and significant in vivo anti-inflammatory activity, along with a reduction in pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.org

Antihyperuricemic and Antigout Agents

Hyperuricemia, an excess of uric acid in the blood, is the primary cause of gout, a form of inflammatory arthritis. nih.gov Allopurinol (B61711), a purine analog, is a widely used drug for treating hyperuricemia by inhibiting the enzyme xanthine (B1682287) oxidase (XO). nih.govinnovareacademics.intandfonline.combiomedpharmajournal.org The success of allopurinol has spurred the development of other purine-based XO inhibitors. nih.gov

While specific studies on 2,6-diiodopurine derivatives as antihyperuricemic agents are not detailed in the provided context, the general principle of using purine analogs to inhibit xanthine oxidase is well-established. nih.govinnovareacademics.intandfonline.combiomedpharmajournal.orgmdpi.com These inhibitors act as substrate analogs, binding to the active site of XO and preventing the conversion of hypoxanthine (B114508) and xanthine to uric acid. innovareacademics.inbiomedpharmajournal.org

Prodrug Strategies and Bioconjugation of 2,6-Diiodopurines

Prodrug strategies are a valuable tool in drug development to improve the physicochemical and pharmacokinetic properties of active compounds. mdpi.comewadirect.com This approach involves chemically modifying a drug to render it inactive until it is metabolized to the active form in the body. mdpi.comewadirect.com

For purine analogs, prodrug strategies are often employed to enhance oral bioavailability and cellular uptake. anr.fracs.org Common approaches include the formation of esters, phosphates, and phosphoramidates. mdpi.comacs.orgmdpi.com For instance, the ProTide technology masks the hydroxyl groups of nucleoside monophosphates with aromatic groups and amino acid esters, which are then cleaved enzymatically within the cell to release the active drug. ewadirect.com

Bioconjugation, the linking of two or more molecules, is another strategy to improve the therapeutic profile of purine derivatives. This can involve attaching the purine analog to macromolecules or targeting moieties to enhance drug delivery and efficacy. mdpi.com For example, OBI-3424 is a prodrug that is selectively activated by a specific enzyme, aldo-keto reductase family 1 member C3 (AKR1C3), which is overexpressed in certain cancers. mdpi.com This targeted activation minimizes off-target toxicity. mdpi.com

While specific examples of prodrugs and bioconjugates derived directly from this compound are not extensively detailed in the provided results, the principles of these strategies are broadly applicable to the development of derivatives from this versatile scaffold.

Applications in Materials Science

Integration of 2,6-Diiodo-7H-Purine into Conjugated Polymer Systems

The development of novel π-conjugated polymers is a cornerstone of modern materials science, with applications spanning electronics, photonics, and sensing. Dihalogenated aromatic compounds are critical monomers for synthesizing these polymers via step-growth polymerization techniques like Suzuki, Stille, and direct arylation polycondensation. rsc.orgscielo.brrsc.org this compound, with its two reactive C-I bonds, serves as an excellent candidate for incorporation into polymer backbones, acting as either an electron-accepting or electron-donating unit depending on the comonomer. scielo.br

The 2,6-connectivity is particularly effective for creating linear, fully conjugated polymer chains. beilstein-journals.orgnih.gov This substitution pattern allows for the systematic construction of alternating copolymers where the electronic nature of the material can be precisely controlled. The high reactivity of the C-I bonds compared to C-Br or C-Cl bonds can facilitate polymerization under milder conditions and with higher efficiency, making 2,6-diiodopurine an attractive, albeit less common, alternative to its chlorinated or brominated analogs. rsc.org

A key strategy in designing organic electronic materials is the creation of donor-acceptor (D-A) copolymers. scielo.brbeilstein-journals.org This molecular design induces intramolecular charge transfer, which lowers the material's bandgap and shifts its absorption and emission spectra to longer wavelengths. The purine (B94841) core can function as a tunable electronic component. scielo.br When copolymerized with electron-rich monomers like thiophene (B33073) or fluorene, the electron-deficient nature of the dihalopurine unit establishes a D-A architecture. beilstein-journals.orgwikipedia.org

Research on analogous dihalopurine-containing copolymers has demonstrated that the choice of comonomer and the specific substitution on the purine ring allow for wide variation in photophysical properties. beilstein-journals.org Optical bandgaps and fluorescence quantum yields can be systematically tuned. For instance, copolymers incorporating purine units have achieved photoluminescent quantum yields as high as 0.61 and optical bandgaps ranging from 1.96 to 2.46 eV. beilstein-journals.orglibretexts.org Density Functional Theory (DFT) calculations have confirmed that these copolymers often possess a nearly planar geometric structure, which enhances π-conjugation and improves charge transport characteristics. beilstein-journals.org

Below is a table summarizing the optoelectronic properties of representative donor-acceptor copolymers containing purine-like building blocks, illustrating the tunability of these systems.

| Copolymer System | Comonomer Type | Optical Bandgap (eV) | Max Emission (nm) | Photoluminescence Quantum Yield (Φ) |

| Purine-Thiophene | Electron Donor | 2.46 | 504 | 0.12 |

| Purine-Fluorene | Electron Donor | - | 450 | 0.61 |

| Purine-Benzothiadiazole | Electron Acceptor | 1.96 | 632 | 0.02 |

This table is a representative summary based on data for analogous purine-containing copolymers. beilstein-journals.orgwikipedia.org

The tunable optoelectronic properties of purine-containing conjugated polymers make them promising materials for a variety of organic electronic devices. scielo.br Their semiconducting nature, combined with good thermal stability and processability, is advantageous for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.govmdpi.com

In OFETs, the charge carrier mobility is a critical parameter. The planar structure and potential for strong intermolecular π-stacking in purine-based polymers can facilitate efficient charge transport. nih.gov By selecting appropriate comonomers, polymers with either p-type (hole-transporting) or n-type (electron-transporting) behavior can be synthesized. For example, copolymers based on 2,6-connected azulene (B44059) units, an analogue for 2,6-connected purines, have exhibited unipolar n-type performance with electron mobilities reaching as high as 0.42 cm²/V·s. nih.gov

In OLEDs, the ability to tune the emission color across the visible spectrum is highly desirable. Copolymers containing purine derivatives have demonstrated fluorescence spanning from blue to orange, depending on the degree of intramolecular charge transfer. wikipedia.org This makes them suitable as emissive layers or host materials in OLED devices.

Supramolecular Assembly and Morphological Organization

The performance of organic electronic materials is governed not only by the properties of individual polymer chains but also by their organization in the solid state. mdpi.com Supramolecular interactions, such as hydrogen bonding and π-stacking, dictate the morphology and packing of molecules, which in turn affect charge transport and device efficiency. rsc.orgbeilstein-journals.org

The 7H-purine scaffold contains a hydrogen bond donor (the N7-H proton) and multiple hydrogen bond acceptors (the lone pairs on the other nitrogen atoms). libretexts.org This functionality allows for the formation of specific, directional hydrogen bonds that can guide the self-assembly of molecules into well-ordered supramolecular structures. rsc.orgmdpi.com In the crystal lattice, these interactions can lead to the formation of one-dimensional chains or two-dimensional sheets. rsc.orgmdpi.com This ordered arrangement is crucial for creating efficient charge transport pathways within a material. The predictable nature of hydrogen bonding makes it a powerful tool in crystal engineering, allowing for the design of materials with specific solid-state structures. mdpi.commdpi.com

As an aromatic heterocycle, the purine ring system can participate in π-stacking interactions. libretexts.orgmdpi.com These non-covalent interactions arise from the electrostatic and dispersive forces between the π-orbitals of adjacent aromatic rings and are fundamental to the structure of materials like DNA and graphite. wikipedia.orgmdpi.com The electron-deficient character of the 2,6-diiodopurine ring, caused by the electron-withdrawing iodine atoms and the nitrogen heteroatoms, influences its stacking behavior. It is likely to favor interactions with electron-rich aromatic systems in a donor-acceptor stacking arrangement. libretexts.org In the solid state, these interactions lead to the formation of columnar structures or "π-stacks," which can serve as pathways for charge carriers to move through the material. rsc.orgnih.gov The distance and geometry of the π-stacking (e.g., face-to-face vs. slipped-stack) significantly impact the electronic coupling between molecules and, consequently, the material's conductivity. rsc.org

Chemo- and Biosensors based on 2,6-Diiodopurine Derivatives

The purine skeleton is a privileged scaffold for the development of sensors due to its inherent biological relevance and its versatile chemical functionality. researchgate.net While this compound itself is not typically the final sensor, its derivatives are excellent candidates for creating highly selective and sensitive chemo- and biosensors. nih.govnih.govmdpi.com

The two iodine atoms at the C2 and C6 positions act as versatile synthetic handles. They can be readily displaced by other functional groups through reactions like Suzuki or Sonogashira coupling. This allows for the straightforward attachment of:

Fluorophores: To create "turn-on" or "turn-off" fluorescent sensors. nih.gov

Chromophores: For colorimetric sensing that can be detected visually. nih.gov

Specific Recognition Moieties: Such as crown ethers for metal ion sensing or complementary nucleic acid strands for DNA sensing. scielo.brmdpi.com

For example, a purine derivative could be functionalized with a chelating agent like di-(2-picolyl)amine to selectively bind metal ions such as Zn²⁺. nih.gov Binding of the metal ion would alter the electronic properties of the purine system, leading to a measurable change in fluorescence or absorbance. Similarly, biosensors for detecting purine metabolites like xanthine (B1682287) and hypoxanthine (B114508) often use enzymes like xanthine oxidase, but small-molecule purine-based probes offer a complementary approach for detecting specific nucleic acid sequences or other biologically relevant analytes. researchgate.net The development of purine-based sensors is a growing field, driven by the need for rapid and low-cost diagnostic tools in medicine and environmental monitoring. mdpi.commdpi.com

Fluorescent Probes for Biological Systems

Fluorescence imaging is a powerful and widely utilized tool for visualizing the structure and function of biological systems at the molecular level. nih.gov The technique relies on fluorescent probes, which are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, allowing for high-sensitivity and high-resolution imaging of processes in living cells and organisms. nih.gov An ideal fluorescent probe should possess high photostability, a long fluorescence lifetime, and strong absorption and emission, preferably in the near-infrared (NIR) region to minimize light scattering and improve tissue penetration. nih.gov

Purine derivatives have emerged as promising candidates for the development of fluorescent probes. researchgate.net Their inherent biological relevance and modifiable structure allow for the creation of sensors that can target specific environments or analytes. researchgate.net For instance, researchers have successfully synthesized novel purine-hydrazone derivatives that function as fluorescent chemosensors. researchgate.net One such probe was developed to detect copper ions (Cu²⁺) with high selectivity, exhibiting a significant quenching of its fluorescence upon binding to the metal ion. researchgate.net This "turn-off" sensing mechanism was then ingeniously repurposed; the resulting non-fluorescent probe-Cu²⁺ complex could act as a "turn-on" sensor for organophosphorus pesticides like glyphosate (B1671968). researchgate.net The strong chelation of the pesticide to the copper ion displaces the probe, restoring its fluorescence and enabling detection. researchgate.net Such systems have been successfully applied to image glyphosate and glufosinate-ammonium (B1218520) in living cells, highlighting the potential of purine-based probes in environmental and biological monitoring. researchgate.net

Metal Ion Complexation and Sensing

The nitrogen atoms within the purine ring system are effective coordination sites for metal ions, a property that has been extensively explored for applications in sensing and catalysis. mdpi.com Purine derivatives can form stable complexes with a variety of metal ions, including Cu²⁺, Ni²⁺, Pd²⁺, and Zn²⁺. mdpi.comrsc.org The N7 position of the purine core is a particularly common binding site for metals. mdpi.com

Significant research has focused on designing purine conjugates to study their metal ion complexation capabilities. researchgate.net In one study, a purine-cyclen conjugate was synthesized to investigate its interaction with Cu²⁺ ions. mdpi.comresearchgate.net Using NMR titration and absorption spectra, researchers determined that the Cu²⁺ ion could be complexed in two distinct ways: either within the cyclen macrocycle or between the N7 position of the purine and a nitrogen atom on a triazole substituent at the C6 position. mdpi.comresearchgate.net This competitive complexation demonstrates the nuanced binding behavior that can be engineered into purine-based molecules. mdpi.com

The ability of purine derivatives to change their fluorescent properties upon metal binding makes them excellent candidates for metal ion sensors. researchgate.net A purine Schiff base fluorescent probe was designed that showed high selectivity for Aluminum ions (Al³⁺) over other metals, with a distinct "turn-on" fluorescence response. researchgate.net Another purine-hydrazone sensor was developed for the highly selective detection of Cu²⁺, with a detection limit in the nanomolar range. researchgate.net The binding mechanism, confirmed by Job's plot experiments and 1H NMR titration, involves the formation of a 1:1 complex between the probe and the Cu²⁺ ion, leading to fluorescence quenching. researchgate.net

Table 1: Properties of a Purine-Hydrazone Fluorescent Probe for Metal Ion Sensing

| Analyte | Sensing Mechanism | Detection Limit (LOD) | Complex Stoichiometry |

|---|---|---|---|

| Cu²⁺ | Fluorescence Quenching | 109.52 nM | 1:1 (Probe:Cu²⁺) |

| Glyphosate* | Fluorescence Recovery | 2.48 nM | N/A |

| Glufosinate-ammonium* | Fluorescence Recovery | 17.23 nM | N/A |

*Detected using the Probe-Cu²⁺ complex. Data sourced from a study on a purine-hydrazone derivative sensor. researchgate.net

Development of Novel Organic Materials with Tunable Properties

The incorporation of purines into the main chain of conjugated copolymers has emerged as a strategy for creating novel organic materials with tunable optoelectronic properties. researchgate.net These donor-acceptor copolymers are promising for use in organic electronic devices. researchgate.net The this compound scaffold is particularly useful in this context, as the iodine atoms can be readily substituted using metal-catalyzed cross-coupling reactions, such as the Stille reaction, to build extended π-conjugated systems. researchgate.netresearchgate.net

Research has shown that by strategically pairing purine units with different π-conjugated bridging molecules, the electronic character of the purine can be modulated. researchgate.net Depending on the choice of the comonomer, the purine can act as either an electron-donating or an electron-accepting unit within the polymer backbone. researchgate.net This tunability allows for precise control over the material's properties, such as its absorption and fluorescence spectra. researchgate.net For example, a series of “purine–π–purine” chromophores demonstrated high thermal stability, long excited-state lifetimes, and high fluorescence quantum yields. researchgate.net

Thermal and optical analyses of these purine-based polymers reveal that their properties are highly dependent on the monomer design. researchgate.net The choice of substituents on the comonomer and the substitution pattern on the purine ring influence the material's thermal stability and glass transition temperature. researchgate.net Similarly, optical properties measured by UV-vis and fluorescence spectroscopy show a clear dependence on the monomer structure. researchgate.net These findings underscore the potential of using purines as versatile building blocks for conjugated materials tailored for specific optical and electronic applications, including sensors and organic electronics. researchgate.net

Table 2: Tunable Properties of Purine-Based Copolymers

| Property | Controlling Factor | Outcome |

|---|---|---|

| Electronic Character | Choice of conjugated bridging unit | Purine can act as an electron donor or acceptor |

| Thermal Stability | BDT side-chain substituents | High thermal stability and high glass transition temperatures |

| Optical Properties | Monomer substitution pattern | Tailored UV-vis absorption and fluorescence spectra |

| Quantum Yield | Molecular design | Near-unity fluorescence quantum yields in some chromophores |

Data sourced from research on main-chain purine-based copolymers. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dichloropurine (B15474) |

| 2,6-dihydroxypurine |

| 4',6-diamidino-2-phenylindole (DAPI) |

| Aluminum (Al³⁺) |

| Copper (Cu²⁺) |

| Cyclen (1,4,7,10-tetraazacyclododecane) |

| Glufosinate-ammonium |

| Glyphosate |

| N-iodosuccinimide (NIS) |

| Nickel (Ni²⁺) |

| Palladium (Pd²⁺) |

Emerging Research Frontiers and Future Perspectives

High-Throughput Screening and Virtual Screening Methodologies

High-throughput screening (HTS) and virtual screening (VS) are pivotal in accelerating the discovery of new applications for purine (B94841) derivatives like 2,6-diiodo-7H-purine. These methodologies allow for the rapid evaluation of large compound libraries to identify potential drug candidates or molecules with desired properties.

High-Throughput Screening (HTS): HTS involves the automated testing of thousands of compounds against a specific biological target. In the context of this compound, HTS can be employed to screen for its inhibitory activity against various enzymes or receptors. For instance, a phenotypic screening of an in-house library of purine derivatives led to the identification of a potent antimycobacterial agent. cuni.cz Techniques like differential scanning fluorimetry are often used as an initial HTS method to measure the binding affinity of molecules. researchgate.net

Virtual Screening (VS): VS, a computational approach, complements HTS by predicting the binding affinity of compounds to a target protein. jddtonline.info This method is particularly useful for prioritizing compounds for experimental testing, thereby saving time and resources. Structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) are two common approaches. jddtonline.infonih.gov SBVS utilizes the three-dimensional structure of the target protein to dock and score potential ligands. nih.gov In one study, SBVS was used to rank compounds based on their binding affinity to the active site of a target, followed by more detailed molecular modeling for the top hits. nih.gov LBVS, on the other hand, relies on the properties of known active compounds to identify new ones. ugm.ac.id Pharmacophore modeling, a key aspect of LBVS, identifies the essential three-dimensional arrangement of chemical features required for biological activity. ugm.ac.id

The combination of HTS and VS has proven effective in identifying promising purine derivatives. For example, a study identified a 1H-purine-2,6-dione derivative as a potential inhibitor of the SARS-CoV-2 main protease through a combination of pharmacophore-based screening, molecular docking, and molecular dynamics simulations. nih.govresearchgate.net

Table 1: Screening Methodologies for Purine Derivatives

| Methodology | Description | Application Example |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries against biological targets. | Phenotypic screening of purine derivatives against Mycobacterium tuberculosis. cuni.cz |

| Virtual Screening (VS) | Computational prediction of compound binding affinity to a target. | Screening of cephalosporin (B10832234) analogues against penicillin-binding protein 1a of Salmonella typhimurium. nih.gov |

| - Structure-Based VS (SBVS) | Utilizes the 3D structure of the target protein for docking. | Ranking of compounds based on binding affinity to the SARS-CoV-2 main protease. nih.gov |

| - Ligand-Based VS (LBVS) | Uses properties of known active compounds to find new ones. | Pharmacophore modeling to discover novel Estrogen Receptor alpha (ERα) inhibitors. ugm.ac.id |

Advanced Functionalization for Enhanced Bioactivity and Material Performance

The reactivity of the C-I bonds in this compound makes it an excellent substrate for various chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties. vulcanchem.com Advanced functionalization strategies are key to enhancing its bioactivity and performance in material applications.